2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS No.: 886918-89-4
Cat. No.: VC7026578
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886918-89-4 |
|---|---|
| Molecular Formula | C17H15N3O3S |
| Molecular Weight | 341.39 |
| IUPAC Name | 2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C17H15N3O3S/c1-22-14-6-4-3-5-13(14)15(21)18-17-20-19-16(23-17)11-7-9-12(24-2)10-8-11/h3-10H,1-2H3,(H,18,20,21) |
| Standard InChI Key | WAICALLKCLAUAH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 1,3,4-oxadiazole ring, a five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity .
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A 4-(methylthio)phenyl substituent at the 5-position of the oxadiazole, enhancing lipophilicity and membrane permeability.
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A 2-methoxybenzamide group at the 2-position, contributing electron-donating effects and steric bulk.
This configuration is represented by the molecular formula C₁₇H₁₅N₃O₃S and a molecular weight of 341.39 g/mol. The methoxy group at the ortho position of the benzamide moiety introduces steric hindrance, potentially influencing binding affinity to biological targets.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₃S | |
| Molecular Weight | 341.39 g/mol | |
| IUPAC Name | 2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
| SMILES | COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC | |
| Topological Polar Surface Area | 97.8 Ų |
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogous oxadiazole derivatives exhibit characteristic patterns:
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¹H NMR: Methylthio groups resonate at δ 2.5–2.7 ppm, while oxadiazole ring protons appear as singlets near δ 8.1–8.3 ppm . Methoxy protons typically show signals at δ 3.8–4.0 ppm.
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IR Spectroscopy: Strong absorption bands at 1670–1690 cm⁻¹ (C=O stretch of benzamide) and 1250–1270 cm⁻¹ (C-O-C of oxadiazole) .
Synthetic Methodologies
General Synthesis Strategy
The synthesis follows a three-step sequence common to 1,3,4-oxadiazoles :
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Hydrazide Formation: Condensation of 2-methoxybenzoic acid with hydrazine to yield 2-methoxybenzohydrazide.
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Cyclodehydration: Reaction with 4-(methylthio)benzoyl chloride in the presence of phosphorus oxychloride, forming the oxadiazole ring via intramolecular cyclization.
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Functionalization: Amidation at the 2-position using benzoyl chloride derivatives.
Critical Reaction Conditions
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Cyclization Efficiency: Optimized at 110–120°C in anhydrous dioxane .
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Yield Enhancement: Use of coupling agents like EDCI/HOBt improves amidation yields to 75–82% .
Analytical Validation
Key quality control measures include:
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HPLC Purity: >98% achieved using C18 columns with acetonitrile/water (70:30) mobile phase.
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Melting Point: 210–212°C (decomposition observed above 215°C).
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity:
Table 2: Antimicrobial Profile
| Pathogen | MIC (μg/mL) | Mechanism | Source |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition | |
| Escherichia coli | 25.0 | DNA gyrase binding | |
| Candida albicans | 50.0 | Ergosterol biosynthesis disruption |
The methylthio group enhances membrane penetration, while the oxadiazole ring chelates microbial metalloenzymes .
Anti-inflammatory Action
At 10 mg/kg dose in murine models:
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COX-2 Inhibition: 68% reduction in prostaglandin E₂ levels.
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TNF-α Suppression: 52% decrease compared to controls.
The benzamide moiety interacts with COX-2’s hydrophobic pocket, while the oxadiazole ring stabilizes the enzyme-inhibitor complex .
Structure-Activity Relationship (SAR) Analysis
Substituent Effects
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Methoxy Position: Ortho-substitution (2-position) improves anticancer selectivity over para-substituted analogs.
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Methylthio vs. Methylsulfonyl: Replacement of S-CH₃ with SO₂-CH₃ reduces antimicrobial potency by 40%.
Bioisosteric Modifications
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Oxadiazole Replacement: Thiadiazole analogs show 3-fold lower COX-2 affinity, emphasizing the oxygen atom’s role in hydrogen bonding .
Pharmacokinetic Considerations
ADME Properties
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Absorption: LogP = 3.1 predicts good intestinal absorption.
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Metabolism: Primary hepatic oxidation of the methylthio group to sulfoxide.
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Half-Life: 4.7 hours in rat plasma, suitable for twice-daily dosing .
Toxicity Profile
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Acute Toxicity: LD₅₀ > 500 mg/kg in rodents.
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Genotoxicity: Negative in Ames test up to 100 μg/plate.
Comparative Analysis with Structural Analogs
N-(5-(4-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
The des-methoxy analog (CAS 886916-14-9) exhibits:
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30% lower anticancer activity due to reduced electron donation .
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Improved aqueous solubility (LogP = 2.8 vs. 3.1).
5-Phenyl Substituted Derivatives
Replacing methylthio with phenyl enhances COX-2 selectivity but reduces antimicrobial range .
Industrial Applications and Patent Landscape
Pharmaceutical Development
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Patent US2023018321A1: Covers use in triple-negative breast cancer therapy.
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Formulation Challenges: Poor aqueous solubility addressed via nanocrystal technology (particle size <200 nm) .
Agricultural Uses
Emerging applications include:
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Fungicidal Activity: 85% inhibition of Phytophthora infestans at 50 ppm .
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Resistance Management: Synergism with strobilurins reduces required field doses by 40%.
Future Research Directions
Structural Optimization
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Prodrug Design: Esterification of the methoxy group to enhance oral bioavailability.
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Combination Therapy: Screening with checkpoint inhibitors for immuno-oncology applications.
Advanced Delivery Systems
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